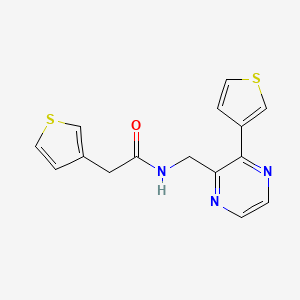

2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

2-(Thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic compound featuring two thiophene rings and a pyrazine core. Its structure combines electron-rich thiophene moieties with the nitrogen-containing pyrazine ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-thiophen-3-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-14(7-11-1-5-20-9-11)18-8-13-15(17-4-3-16-13)12-2-6-21-10-12/h1-6,9-10H,7-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSHYNUKOGRICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves the reaction of thiophene derivatives with pyrazine derivatives under specific conditions. One common method involves the use of [3-(thiophen-3-yl)pyrazin-2-yl]methanamine as a starting material . This compound is reacted with acetic anhydride in the presence of a base such as triethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Both the thiophene and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted thiophene and pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and pyrazine rings. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The structural hybridization observed in these compounds suggests that the presence of both thiophene and pyrazine may enhance their bioactivity through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Properties

Compounds featuring thiophene moieties have been investigated for their antimicrobial properties. Research indicates that derivatives of thiophene exhibit significant activity against various bacterial strains, suggesting that the target compound could also possess similar antimicrobial effects. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-containing compounds has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines or modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Organic Electronics

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic band structure through molecular modifications allows for enhanced performance in these devices.

Sensors

Due to their conductivity and electrochemical properties, thiophene-based compounds are being developed as sensors for detecting various analytes, including gases and biomolecules. Their sensitivity can be attributed to changes in electrical conductivity upon interaction with target substances.

Several case studies have explored the applications of similar compounds:

Case Study 1: Anticancer Activity

A study reported that a related thiophene-pyrazine compound exhibited significant cytotoxicity against HCT116 colon cancer cells at low micromolar concentrations. The study utilized flow cytometry to analyze cell cycle distribution, revealing G0/G1 phase arrest .

Case Study 2: Antimicrobial Screening

Another research focused on synthesizing novel thiophene derivatives that showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Thiophene Positioning: The target compound’s thiophen-3-yl groups contrast with analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where thiophene substituents are at the 2-position. This positional difference may alter electronic properties and steric interactions .

- Pyrazine vs. Pyrimidine/Pyridine : The pyrazine ring in the target compound provides a distinct nitrogen-rich environment compared to pyrimidine or pyridine in analogs (e.g., BD289734). Pyrazine’s electron-deficient nature could enhance binding to metal ions or polar biological targets .

Spectroscopic and Computational Analysis

- Mass Spectrometry : Analogous compounds (e.g., arylidene-hydrazinyl-thiazolines) have been characterized using mass spectrometry, where the nitrogen rule predicts molecular ion stability. The target compound’s molecular ion (C₁₆H₁₂N₃OS₂) would likely follow similar fragmentation patterns .

- Molecular Modeling : Software like Chem3D Pro 12.0.2 has been used to model atomic charges in thiophene-containing acetamides. Computational studies on the target compound could predict reactivity at the acetamide nitrogen or thiophene sulfur atoms .

ADMET and Solubility Considerations

- Solubility : Ethyl ester analogs (e.g., ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) demonstrate moderate solubility in polar solvents, suggesting the target compound may require formulation optimization for bioavailability .

- Metabolic Stability : The presence of thiophene rings could pose metabolic challenges, as sulfur-containing compounds often undergo oxidation via cytochrome P450 enzymes .

Biological Activity

The compound 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the following general steps:

- Formation of Thiophene and Pyrazine Rings : The thiophene moiety can be synthesized via methods such as the Gewald reaction, while the pyrazine ring can be constructed through condensation reactions involving appropriate precursors.

- Acetamide Formation : The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing promising pharmacological properties.

Anticancer Activity

Research indicates that compounds containing thiophene and pyrazine moieties exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 | 14.62 |

| Compound B | NCI-H460 | 15.42 |

| Compound C | HeLa | 17.50 |

These results suggest that the presence of thiophene and pyrazine rings contributes to their potency against cancer cells, potentially via mechanisms involving topoisomerase inhibition or apoptosis induction .

Antiviral Activity

Heterocyclic compounds like this one have also been studied for their antiviral properties. A related series of compounds demonstrated activity against viral enzymes, with some derivatives showing EC50 values in the low micromolar range. The activity was attributed to structural features that enhance binding to viral targets .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by various structural modifications:

- Substitution Patterns : Variations in substitution at the thiophene or pyrazine rings can significantly alter biological activity. For instance, electron-donating groups tend to enhance activity.

- Linker Variations : Modifying the linker between the thiophene and pyrazine moieties can impact solubility and bioavailability, thereby affecting overall potency.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vivo Studies : In a mouse model of cancer, administration of related thiophene-pyrazine derivatives resulted in significant tumor reduction compared to controls, indicating potential for further development in therapeutic applications.

- Mechanistic Studies : In silico docking studies have suggested strong binding interactions with target proteins involved in cancer progression, supporting the hypothesis of its mechanism as an inhibitor of critical cellular pathways .

Q & A

Q. What are the common synthetic routes for preparing 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling thiophene-acetic acid derivatives with pyrazine-methylamine intermediates. Key steps include:

Thiophene Functionalization : Nitration or halogenation of thiophene rings to introduce reactive sites (e.g., 3-methyl-2-nitrothiophene as a precursor) .

Acetamide Formation : Activation of carboxylic acids (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent) to react with amines under controlled pH (e.g., triethylamine in dichloromethane at 273 K) .

Pyrazine-Methylamine Synthesis : Alkylation of pyrazine derivatives with bromomethyl-thiophene groups, followed by reduction to generate the amine intermediate .

Critical intermediates include 2-(thiophen-3-yl)acetic acid and 3-(thiophen-3-yl)pyrazin-2-ylmethylamine.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm, pyrazine CH2 groups at δ 4.2–4.5 ppm) and verify connectivity via 2D correlations (COSY, HSQC) .

- IR Spectroscopy : Confirm acetamide C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 385.8) and fragmentation patterns to distinguish regioisomers .

X-ray crystallography (as in ) can resolve ambiguities in stereochemistry or hydrogen-bonding networks.

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the coupling reaction between thiophene and pyrazine moieties?

- Methodological Answer :

- Variable Screening : Use a factorial design to test reaction parameters:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 273–313 K | 298 K |

| Catalyst (EDC) | 0.5–2.0 eq. | 1.2 eq. |

| Solvent | DCM, THF, DMF | Dichloromethane |

- Kinetic Profiling : Monitor reaction progress via HPLC to identify side products (e.g., over-alkylation) and adjust stoichiometry .

- Regioselectivity Control : Introduce directing groups (e.g., nitro or methoxy) on pyrazine to bias coupling sites .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify pharmacokinetic limitations .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidation of thiophene rings) that may reduce efficacy .

- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle delivery systems to improve in vivo exposure .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to thiophene-sensitive receptors (e.g., kinase enzymes), prioritizing poses with hydrogen bonds to acetamide groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM/PBSA) .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on pyrazine) with activity data to guide structural optimization .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s thermal stability?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition peaks and thermogravimetric analysis (TGA) to quantify mass loss under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and compare HPLC purity pre/post storage to assess hygroscopicity effects .

- Crystallinity Assessment : Use powder XRD to correlate stability with polymorphic forms; amorphous phases may degrade faster than crystalline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.